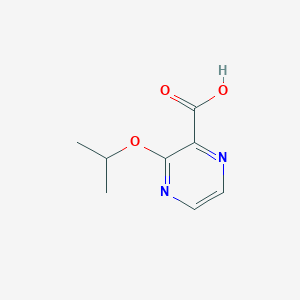

3-Isopropoxypyrazine-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-propan-2-yloxypyrazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-5(2)13-7-6(8(11)12)9-3-4-10-7/h3-5H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHDHOCSJIYTIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=CN=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Isopropoxypyrazine 2 Carboxylic Acid and Its Analogs

Direct Synthesis Approaches to 3-Isopropoxypyrazine-2-carboxylic Acid

Direct synthetic routes to this compound are centered on the introduction of the isopropoxy group onto a pre-existing pyrazine-2-carboxylic acid derivative.

Chemical Routes Involving Pyrazine (B50134) Derivatives and Isopropyl Alcohol

A plausible and widely utilized method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a suitable leaving group on the pyrazine ring by an isopropoxide anion. A common precursor for this reaction would be a 3-halopyrazine-2-carboxylic acid ester, such as methyl 3-chloropyrazine-2-carboxylate.

The general steps for this synthesis are:

Preparation of the Isopropoxide: Sodium or potassium metal is dissolved in anhydrous isopropyl alcohol to generate the corresponding sodium or potassium isopropoxide.

Nucleophilic Aromatic Substitution: The 3-halopyrazine-2-carboxylic acid ester is then treated with the prepared isopropoxide. The isopropoxide ion attacks the carbon atom at the 3-position of the pyrazine ring, displacing the halide to form the this compound ester.

Hydrolysis: The resulting ester is subsequently hydrolyzed, typically under basic conditions followed by acidification, to yield the final product, this compound.

The reaction conditions, such as temperature and reaction time, are crucial for optimizing the yield and minimizing side reactions. Anhydrous conditions are necessary for the formation of the alkoxide and to prevent unwanted side reactions.

Table 1: Key Reactants in Williamson Ether Synthesis for this compound

| Reactant | Role |

| 3-Halopyrazine-2-carboxylic acid ester | Electrophilic substrate |

| Isopropyl alcohol | Source of the isopropoxy group |

| Sodium or Potassium metal | To generate the isopropoxide nucleophile |

| Anhydrous solvent (e.g., THF, DMF) | Reaction medium |

Catalytic Systems for Isopropoxy Group Introduction

While the Williamson ether synthesis is a classical approach, modern organic synthesis often employs catalytic systems to achieve similar transformations under milder conditions. Catalytic methods for the introduction of an isopropoxy group onto a pyrazine ring could involve transition metal-catalyzed etherification reactions. For instance, a copper- or palladium-catalyzed coupling of 3-hydroxypyrazine-2-carboxylic acid or its ester with an isopropylating agent could be a viable route.

These catalytic cycles typically involve the formation of a metal-alkoxide complex which then undergoes reductive elimination to form the desired ether. The choice of catalyst, ligand, and reaction conditions is critical for the success of these reactions.

General Synthetic Strategies for Pyrazine-2-carboxylic Acid Derivatives

The synthesis of the core pyrazine-2-carboxylic acid structure can be achieved through various methods, which can then be followed by functionalization to introduce the desired substituents.

Dehydrogenative Coupling Routes in Pyrazine Synthesis

Dehydrogenative coupling has emerged as a powerful, atom-economical method for the synthesis of N-heterocycles, including pyrazines. nih.gov This approach often involves the use of transition metal catalysts, such as those based on manganese, to facilitate the formation of the pyrazine ring from readily available starting materials like 2-amino alcohols. nih.gov The self-coupling of 2-amino alcohols can lead to the formation of 2,5-disubstituted pyrazines, with hydrogen gas and water as the only byproducts. nih.gov The proposed mechanism involves the initial dehydrogenation of the alcohol to an aldehyde, followed by condensation with an amine to form an imine, cyclization, and subsequent dehydrogenation to yield the aromatic pyrazine ring. nih.gov

Table 2: Catalysts in Dehydrogenative Coupling for Pyrazine Synthesis

| Catalyst Type | Metal Center | Key Features |

| Pincer Complexes | Manganese, Ruthenium | High efficiency, atom economy |

Condensation Reactions for Pyrazine Ring Formation

The most traditional and widely used method for constructing the pyrazine ring is through the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. This reaction, followed by oxidation of the resulting dihydropyrazine, yields the aromatic pyrazine. Variations of this method, such as the Staedel–Rugheimer and Gutknecht pyrazine syntheses, have been known since the 19th century and are still in use. Another approach involves the dimerization of α-amino aldehydes derived from amino acids, which provides a biomimetic route to 2,5-disubstituted pyrazines.

Applications of Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) in Pyrazine Functionalization

Modern synthetic organic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These reactions are invaluable for the functionalization of heterocyclic compounds like pyrazine.

Suzuki Coupling: The Suzuki coupling reaction, which involves the palladium-catalyzed reaction of an organoboron compound with a halide or triflate, is a versatile tool for introducing aryl or vinyl substituents onto the pyrazine ring. rsc.org For instance, chloropyrazines can be effectively coupled with various arylboronic acids in the presence of a suitable palladium catalyst and base to afford arylpyrazines in good to excellent yields. rsc.org Novel palladium(II) ONO pincer complexes have shown high activity in the Suzuki-Miyaura cross-coupling of 2-chloropyrazine (B57796) with arylboronic acids. consensus.app

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction is particularly useful for the synthesis of aminopyrazine derivatives from halopyrazines and amines. nih.gov The reaction typically employs a palladium catalyst in conjunction with a bulky electron-rich phosphine (B1218219) ligand and a base. This method offers a broad substrate scope and functional group tolerance, making it a powerful tool in medicinal chemistry for the synthesis of biologically active pyrazine-containing compounds. wikipedia.org

Table 3: Common Cross-Coupling Reactions for Pyrazine Functionalization

| Reaction | Bond Formed | Key Components |

| Suzuki Coupling | C-C | Palladium catalyst, Organoboron reagent, Halopyrazine |

| Buchwald-Hartwig Amination | C-N | Palladium catalyst, Phosphine ligand, Halopyrazine, Amine |

Carboxylic Acid Derivatization Strategies

The carboxylic acid moiety of this compound and its analogs is a versatile functional group that allows for the synthesis of a wide array of derivatives. These derivatization strategies are crucial for developing new chemical entities with tailored properties. Key transformations include the formation of amides and the conversion to highly reactive acyl fluorides.

Amide Bond Formation via Coupling Reagents (e.g., Propylphosphonic Anhydride (B1165640), T3P)

Amide bond formation is a cornerstone of organic synthesis, particularly in the preparation of biologically active molecules. Propylphosphonic anhydride, commonly known as T3P®, has emerged as an exceptional reagent for this transformation due to its efficiency, mild reaction conditions, and favorable safety profile. ribbitt.comresearchgate.net T3P® facilitates the coupling of carboxylic acids with amines by activating the carboxyl group, leading to the formation of an amide bond. commonorganicchemistry.com This reagent is particularly advantageous for substrates prone to epimerization, as it generally results in minimal loss of stereochemical integrity. ribbitt.comorganic-chemistry.org

The reaction mechanism involves the activation of the carboxylic acid by T3P®, forming a mixed anhydride intermediate. commonorganicchemistry.com This activated species is then susceptible to nucleophilic attack by an amine, yielding the desired amide and water-soluble phosphate (B84403) byproducts that are easily removed during aqueous workup. ribbitt.comcommonorganicchemistry.com The operational simplicity and the high purity of the resulting products make T3P® a preferred choice in both laboratory and industrial settings. ribbitt.comorganic-chemistry.org The use of a base, such as pyridine, is often employed to neutralize the generated acid and can further suppress epimerization. organic-chemistry.orgresearchgate.net

| Coupling Reagent | Key Advantages | Reaction Conditions | Byproducts |

|---|---|---|---|

| Propylphosphonic Anhydride (T3P®) | High yields, low epimerization, mild conditions, easy workup. ribbitt.comorganic-chemistry.org | Often requires a base (e.g., pyridine), can be performed at 0-25°C. ribbitt.comorganic-chemistry.org | Water-soluble phosphates. ribbitt.comcommonorganicchemistry.com |

| 1,1'-Carbonyldiimidazole (B1668759) (CDI) | Effective for forming amides from carboxylic acids. nih.gov | Used in solvents like DMSO, reaction proceeds with CO2 evolution. nih.gov | Imidazole and CO2. nih.gov |

Synthesis of Acyl Fluorides from Carboxylic Acids

Acyl fluorides are valuable synthetic intermediates due to their unique balance of reactivity and stability. beilstein-journals.orgcas.cn They are generally more stable towards hydrolysis than other acyl halides, yet they exhibit comparable electrophilicity to activated esters, making them excellent acylating agents. beilstein-journals.org The synthesis of acyl fluorides from carboxylic acids can be achieved through various deoxyfluorination methods.

Recent advancements have introduced novel reagents for this transformation, offering mild and operationally simple protocols. For instance, 2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF3) has been utilized as a deoxyfluorinating agent to directly convert carboxylic acids to their corresponding acyl fluorides. beilstein-journals.org This method is tolerant of a wide range of functional groups. beilstein-journals.org Another bench-stable reagent, 3,3-difluoro-1,2-diphenylcyclopropene (B15382051) (CpFluor), also efficiently transforms various carboxylic acids, including (hetero)aryl and alkyl variants, into acyl fluorides under neutral conditions. cas.cn These modern methods provide significant advantages over traditional approaches, which often require harsh conditions and less stable reagents. researchgate.net The resulting acyl fluorides can be subsequently used in one-pot procedures for amidation reactions. beilstein-journals.orgcas.cn

| Deoxyfluorinating Reagent | Substrate Scope | Key Features |

|---|---|---|

| 2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF3) | Aromatic, heteroaromatic, olefinic, and aliphatic carboxylic acids. beilstein-journals.org | Tolerates diverse functional groups; enables one-pot amidation. beilstein-journals.org |

| 3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor) | (Hetero)aryl, alkyl, alkenyl, and alkynyl carboxylic acids. cas.cn | Bench-stable reagent, proceeds under neutral conditions. cas.cn |

| Selectfluor in the presence of sulfur | Broad range of carboxylic acids. organic-chemistry.org | Avoids the formation of acid anhydrides. organic-chemistry.org |

Preparation of Related Carboxylic Acid Structures (e.g., 3-aminopyrazine-2-carboxylic acid)

The synthesis of analogs, such as 3-aminopyrazine-2-carboxylic acid, provides essential precursors for a variety of derivatives. researchgate.netnih.gov This compound can be prepared from its corresponding methyl ester, methyl 3-aminopyrazine-2-carboxylate, through hydrolysis. chemicalbook.com The ester is suspended in a solvent like methanol (B129727) and treated with an aqueous base, such as sodium hydroxide. chemicalbook.com The reaction mixture is stirred until the hydrolysis is complete, followed by acidification with an acid like hydrochloric acid to precipitate the carboxylic acid. chemicalbook.com The solid product can then be collected by filtration, washed, and dried. chemicalbook.com

Alternatively, the synthesis of amides from 3-aminopyrazine-2-carboxylic acid can be achieved through a two-step procedure. nih.gov The first step involves the esterification of the carboxylic acid, for example, a Fischer esterification using methanol and a catalytic amount of sulfuric acid. nih.gov The resulting methyl ester can then undergo aminolysis with a suitable amine, sometimes facilitated by microwave irradiation, to yield the desired amide. nih.gov Another approach involves the direct activation of the carboxylic acid with a coupling agent like 1,1'-carbonyldiimidazole (CDI) followed by the addition of an amine. nih.gov

Green Chemistry Principles in the Synthesis of Pyrazine Carboxylic Acids

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact and enhance sustainability. mdpi.com These principles focus on aspects such as waste prevention, atom economy, the use of less hazardous chemical syntheses, and energy efficiency. atiner.grnih.gov

In the context of pyrazine carboxylic acid synthesis, green chemistry can be applied in several ways. The selection of solvents is a critical aspect, with a preference for greener alternatives or even solvent-free conditions where possible. mdpi.com For instance, some syntheses of pyrazine derivatives have been optimized to reduce the use of hazardous solvents. The development of one-pot and multicomponent reactions aligns with the principle of reducing derivatization steps, which in turn minimizes waste and resource consumption. nih.gov

Chemical Transformations and Reaction Mechanisms of 3 Isopropoxypyrazine 2 Carboxylic Acid

Reactivity of the Pyrazine (B50134) Heterocyclic Core

The pyrazine ring is an aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement. This structural feature makes the ring electron-deficient and generally less susceptible to electrophilic aromatic substitution compared to benzene. The nitrogen atoms withdraw electron density from the ring, deactivating it towards attack by electrophiles.

However, the electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) , particularly when a good leaving group is present on the ring. In the case of 3-isopropoxypyrazine-2-carboxylic acid, the isopropoxy group itself is not a good leaving group. For nucleophilic substitution to occur at the pyrazine core, a more labile leaving group, such as a halogen, would typically be required at positions 5 or 6. The isopropoxy group, being an electron-donating group through resonance, can influence the regioselectivity of such potential substitutions.

The presence of the carboxylic acid and isopropoxy groups also influences the basicity of the pyrazine nitrogens. The pKa of pyrazine is approximately 0.6, making it a very weak base. The substituents on this compound will further modify this basicity, which in turn can affect the reactivity of the molecule in acid-catalyzed reactions.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position of the pyrazine ring is a primary site for a variety of chemical transformations. These reactions are fundamental in organic synthesis for the creation of new derivatives with modified properties.

One of the most common reactions is esterification . In the presence of an alcohol and an acid catalyst, this compound can be converted to its corresponding ester. This reaction, known as Fischer esterification, is an equilibrium process that is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.

Another key transformation is the formation of amides . Direct reaction of the carboxylic acid with an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be "activated". This can be achieved by converting it into a more reactive derivative, such as an acid chloride, or by using coupling agents.

Decarboxylation , the removal of the carboxyl group as carbon dioxide, is another potential reaction. While simple carboxylic acids are generally stable to heat, decarboxylation can be facilitated by the presence of electron-withdrawing groups or by specific reaction conditions. For heteroaromatic carboxylic acids, this reaction can sometimes be achieved by heating, potentially with a catalyst.

Below is a table summarizing common transformations of the carboxylic acid moiety of this compound.

| Transformation | Reagents and Conditions | Product |

| Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | 3-Isopropoxypyrazine-2-carboxylate ester |

| Amide Formation | 1. Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) 2. Amine (R-NH₂) | N-substituted-3-isopropoxypyrazine-2-carboxamide |

| Amide Formation | Amine (R-NH₂), Coupling Agent (e.g., DCC, EDC), Base | N-substituted-3-isopropoxypyrazine-2-carboxamide |

| Decarboxylation | Heat, potentially with a catalyst (e.g., copper) | 3-Isopropoxypyrazine |

Transformations of the Isopropoxy Substituent

The isopropoxy group (-OCH(CH₃)₂) is an ether linkage attached to the pyrazine ring. Under most conditions employed for the modification of the carboxylic acid group, the isopropoxy substituent is expected to be stable. However, under more forcing conditions, this group can undergo certain transformations.

The most common reaction of aryl ethers is ether cleavage . This typically requires strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), and heat. The reaction would proceed via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the isopropyl group, leading to the formation of 3-hydroxypyrazine-2-carboxylic acid and isopropyl halide.

It is important to note that the conditions required for ether cleavage are harsh and may lead to other reactions, such as decarboxylation or decomposition of the pyrazine ring. The selective transformation of the isopropoxy group in the presence of the carboxylic acid would require careful selection of reagents and reaction conditions.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the chemical transformations of this compound is crucial for optimizing reaction conditions and predicting product outcomes.

Mechanistic studies on related pyrazinecarboxylic acid derivatives have provided insights into the probable reaction pathways for this compound. For instance, in the synthesis of the antiviral drug Favipiravir, which is a derivative of 3-hydroxypyrazine-2-carboxamide, various synthetic routes involving the manipulation of substituents on the pyrazine ring have been explored. nih.govrsc.orgrsc.orgnih.gov These studies highlight the importance of activating groups and reaction conditions in directing the outcome of transformations on the pyrazine core.

Computational studies on the reactivity of substituted pyrazines can also help in elucidating reaction pathways by modeling the energies of intermediates and transition states. Such studies can predict the most likely sites for nucleophilic or electrophilic attack and the feasibility of different reaction mechanisms.

The identification and characterization of reaction intermediates are key to confirming a proposed reaction mechanism. In the context of the reactions of this compound, several types of intermediates can be postulated.

For esterification , a tetrahedral intermediate is formed after the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid. This intermediate then eliminates a molecule of water to form the ester.

In amide formation using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), an O-acylisourea intermediate is formed. This highly reactive species is then attacked by the amine to form the amide, with dicyclohexylurea as a byproduct. When an acid chloride is used, the key intermediate is the acylium ion or the acid chloride itself, which is a potent electrophile.

The table below outlines the key intermediates in common reactions of this compound.

| Reaction | Key Intermediate |

| Fischer Esterification | Tetrahedral intermediate |

| Amide formation (with DCC) | O-acylisourea |

| Amide formation (from acid chloride) | Acid chloride |

The pH of the reaction medium can significantly influence the rate and mechanism of reactions involving this compound. The molecule has both an acidic carboxylic acid group and weakly basic pyrazine nitrogen atoms.

The reactivity of the carboxylic acid moiety is highly pH-dependent. In basic solutions, the carboxylic acid will be deprotonated to form the carboxylate anion. This anion is a much weaker electrophile than the protonated carboxylic acid and is generally unreactive towards nucleophilic attack. Therefore, esterification and amide formation are typically carried out under acidic or neutral conditions where the carboxylic acid is in its protonated form.

The interplay between the pKa of the carboxylic acid and the pKa of the pyrazine nitrogens will determine the dominant species in solution at a given pH, which in turn will dictate the operative reaction mechanism.

Advanced Spectroscopic and Structural Elucidation Studies of Pyrazine 2 Carboxylic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a detailed picture of the molecular framework and conformational aspects can be obtained.

The structural confirmation of 3-Isopropoxypyrazine-2-carboxylic acid can be achieved through the analysis of its ¹H and ¹³C NMR spectra. The expected chemical shifts are influenced by the electron-withdrawing nature of the pyrazine (B50134) ring nitrogens and the carboxylic acid group, as well as the electron-donating effect of the isopropoxy group.

¹H NMR Spectroscopy: The proton spectrum is anticipated to show distinct signals for the pyrazine ring protons, the isopropoxy group protons, and the acidic proton of the carboxyl group. The pyrazine ring protons, being in an electron-deficient aromatic system, are expected to resonate in the downfield region. The isopropoxy group will exhibit a characteristic septet for the methine proton and a doublet for the two methyl groups. The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift, which is sensitive to solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy: The carbon spectrum will provide information on all unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift. The pyrazine ring carbons will appear in the aromatic region, with their specific shifts influenced by the positions of the nitrogen atoms and the substituents. The isopropoxy group carbons will be found in the aliphatic region of the spectrum.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| H-5 | 8.10 - 8.30 | d | C-2 |

| H-6 | 8.30 - 8.50 | d | C-3 |

| -OCH(CH₃)₂ | 4.80 - 5.00 | sept | C-5 |

| -OCH(CH₃)₂ | 1.30 - 1.50 | d | C-6 |

| -COOH | 12.0 - 13.0 | br s | -COOH |

| -OCH(CH₃)₂ | |||

| -OCH(CH₃)₂ |

Note: Predicted values are based on analogous compounds and computational models. Actual experimental values may vary.

While this compound does not possess stereocenters, advanced NMR techniques would be crucial for the unambiguous assignment of signals, especially for isomeric differentiation if other positional isomers were present. Techniques such as Correlation Spectroscopy (COSY) would confirm the coupling between the H-5 and H-6 protons on the pyrazine ring. Heteronuclear Single Quantum Coherence (HSQC) would correlate the proton signals with their directly attached carbon atoms, aiding in the assignment of the pyrazine ring carbons. Heteronuclear Multiple Bond Correlation (HMBC) would reveal long-range couplings (2-3 bonds) between protons and carbons, for instance, showing correlations from the isopropoxy protons to the C-3 carbon of the pyrazine ring, and from the pyrazine protons to the carboxylic carbon, thereby confirming the substitution pattern.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and intermolecular interactions such as hydrogen bonding.

The FT-IR and Raman spectra of this compound are expected to display characteristic absorption bands corresponding to the vibrations of the pyrazine ring, the carboxylic acid moiety, and the isopropoxy group.

Pyrazine Ring: The pyrazine ring will exhibit characteristic C-H stretching vibrations typically above 3000 cm⁻¹, and C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. Ring breathing and deformation modes will be observed at lower frequencies.

Carboxylic Acid: The carboxylic acid group is characterized by a strong and broad O-H stretching band in the region of 2500-3300 cm⁻¹ due to hydrogen bonding. A sharp and intense C=O stretching band is expected around 1700-1730 cm⁻¹. The C-O stretching and O-H bending vibrations will appear in the 1200-1400 cm⁻¹ region. nmrdb.org

Isopropoxy Group: The isopropoxy group will show aliphatic C-H stretching vibrations just below 3000 cm⁻¹ and C-O-C stretching vibrations, typically in the 1100-1200 cm⁻¹ range.

Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |

| Pyrazine Ring | C-H stretch | 3050-3150 | Medium |

| Isopropoxy Group | C-H stretch | 2850-2980 | Medium |

| Carboxylic Acid | C=O stretch | 1700-1730 | Strong |

| Pyrazine Ring | C=N, C=C stretch | 1400-1600 | Strong |

| Carboxylic Acid | C-O stretch, O-H bend | 1200-1400 | Medium |

| Isopropoxy Group | C-O-C stretch | 1100-1200 | Medium |

Note: Predicted values are based on analogous compounds and general spectroscopic principles.

In the solid state and in concentrated solutions, carboxylic acids typically exist as hydrogen-bonded dimers. This strong intermolecular interaction significantly affects the vibrational frequencies. The O-H stretching vibration of the carboxylic acid becomes very broad and shifts to lower wavenumbers. The C=O stretching frequency is also lowered compared to the monomeric form due to the weakening of the carbonyl bond through hydrogen bonding. In Raman spectroscopy, the C=O stretching band is often a strong and characteristic peak. Conformational effects related to the orientation of the isopropoxy group relative to the pyrazine ring could lead to subtle shifts in the vibrational frequencies, although these are generally less pronounced than the effects of hydrogen bonding.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (molecular weight: 182.18 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 182.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways:

Loss of the carboxylic acid group: A prominent fragmentation would be the loss of the -COOH group (45 Da), leading to a fragment ion at m/z 137.

Loss of the isopropoxy group: Cleavage of the C-O bond of the ether linkage could result in the loss of the isopropoxy radical (59 Da), giving a fragment at m/z 123, or the loss of propene (42 Da) via a McLafferty-type rearrangement, resulting in a fragment at m/z 140.

Decarboxylation: The loss of CO₂ (44 Da) from the molecular ion could produce a fragment at m/z 138.

Further fragmentation of the pyrazine ring: Subsequent fragmentation of the pyrazine ring structure would lead to smaller characteristic ions.

Analysis of the precise masses of the fragment ions using high-resolution mass spectrometry (HRMS) would further confirm the elemental composition of each fragment, thereby solidifying the structural assignment of this compound.

Electronic Spectroscopy: UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and conjugated systems.

The UV-Vis spectrum of this compound is dominated by the electronic transitions within the pyrazine ring, which is an aromatic, π-conjugated system. Two primary types of transitions are expected for heteroaromatic molecules like pyrazine:

π → π* Transitions: These are high-intensity absorptions resulting from the promotion of an electron from a bonding π orbital to an antibonding π* orbital. In pyrazine, these transitions typically occur at shorter wavelengths (higher energy). researchgate.net

n → π* Transitions: These lower-intensity absorptions involve the excitation of an electron from a non-bonding orbital (the lone pair on a nitrogen atom) to an antibonding π* orbital. researchgate.net These transitions occur at longer wavelengths (lower energy) compared to π → π* transitions.

The presence of the carboxylic acid and isopropoxy substituents on the pyrazine ring modifies the electronic structure and, consequently, the absorption spectrum. These groups can act as auxochromes, causing shifts in the absorption maxima (λ_max) and changes in molar absorptivity (ε) compared to the unsubstituted pyrazine molecule.

| Transition Type | Orbitals Involved | Expected Intensity (ε) | Typical Wavelength Region for Pyrazines |

|---|---|---|---|

| π → π | Bonding π to Antibonding π | High (>10,000 L mol⁻¹ cm⁻¹) | ~260-280 nm |

| n → π | Non-bonding (N lone pair) to Antibonding π | Low (<2,000 L mol⁻¹ cm⁻¹) | ~300-330 nm |

The polarity of the solvent can significantly influence the energy of the electronic transitions, a phenomenon known as solvatochromism. nih.gov

Hypsochromic Shift (Blue Shift): The n → π* transitions of pyrazine derivatives typically exhibit a hypsochromic shift when the solvent polarity is increased. purechemistry.org Protic solvents, such as ethanol (B145695) or water, can form hydrogen bonds with the nitrogen lone pairs, which lowers the energy of the non-bonding ground state. This increases the energy gap for the n → π* transition, shifting the absorption to a shorter wavelength.

Bathochromic Shift (Red Shift): The π → π* transitions often show a bathochromic shift in polar solvents. Polar solvents tend to stabilize the more polar π* excited state more than the ground state, decreasing the transition energy and shifting the absorption to a longer wavelength. nih.gov

Observing these characteristic shifts by measuring the UV-Vis spectrum in solvents of differing polarity (e.g., hexane (B92381) vs. ethanol) helps to confirm the assignment of the observed absorption bands.

| Transition | Solvent | Expected Shift | Rationale |

|---|---|---|---|

| n → π | Non-polar (e.g., Hexane) | Reference λ_max | Minimal solvent-solute interaction |

| Polar (e.g., Ethanol) | Hypsochromic (Blue Shift) | Stabilization of ground state lone pair via H-bonding | |

| π → π | Non-polar (e.g., Hexane) | Reference λ_max | Minimal solvent-solute interaction |

| Polar (e.g., Ethanol) | Bathochromic (Red Shift) | Stabilization of the more polar π* excited state |

Chiral Spectroscopy for Stereochemical Analysis

While this compound is an achiral molecule, chiral spectroscopy techniques are crucial for the stereochemical analysis of its potential chiral derivatives or analogues. The introduction of a stereocenter, for instance by replacing the isopropoxy group with a chiral substituent, would necessitate methods to determine the absolute configuration.

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of electronic circular dichroism. It measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. nih.gov Since VCD spectra are sensitive to the three-dimensional arrangement of atoms, they provide a powerful method for determining the absolute configuration of chiral molecules in solution. byopera.com The experimental VCD spectrum of a chiral derivative could be compared with the spectrum predicted by density functional theory (DFT) calculations for a specific enantiomer (e.g., R or S) to make an unambiguous assignment. nih.gov

Molecular Rotational Resonance (MRR) Spectroscopy: MRR is a high-resolution gas-phase technique that measures the absorption of microwave radiation corresponding to transitions between quantized rotational energy levels of a molecule. Because the rotational constants are exquisitely sensitive to the molecule's mass distribution (i.e., its 3D structure), MRR can distinguish between different isomers, including enantiomers. For chiral analysis, a common method involves forming a diastereomeric complex with a known chiral "tag" molecule. researchgate.net The distinct MRR spectra of these complexes allow for the determination of the absolute configuration and enantiomeric excess of the analyte. nih.gov

Crystallographic Analysis (e.g., X-ray Diffraction) for Solid-State Structure Determination

Crystallographic analysis, particularly single-crystal X-ray diffraction, stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique provides invaluable insights into molecular geometry, conformation, and the intricate network of intermolecular interactions that govern the packing of molecules within a crystal lattice. While specific crystallographic data for this compound is not publicly available in the surveyed literature, a comprehensive understanding of its probable solid-state structure can be inferred from the analysis of closely related pyrazine-2-carboxylic acid derivatives.

A pertinent example is the crystal structure of 3-aminopyrazine-2-carboxylic acid . nih.gov X-ray diffraction studies have revealed that its molecules are virtually planar and engage in an extensive network of both intra- and intermolecular hydrogen bonds. nih.gov This hydrogen bonding is a key feature, contributing significantly to the stability of the crystal lattice. Furthermore, the planar molecules are arranged in stacks along the crystallographic a-axis with a separation of 3.324 Å, which is indicative of significant π-π stacking interactions between the aromatic pyrazine rings. nih.gov

In the broader family of pyrazinecarboxylic acids, recurring patterns of hydrogen bonding, known as supramolecular synthons, are often observed. For pyrazine monocarboxylic acids, a common motif is the formation of a heterodimer involving the carboxylic acid's hydroxyl group and a nitrogen atom of the pyrazine ring from an adjacent molecule (O-H···N). figshare.comnih.gov This interaction is often a primary determinant of the crystal's superstructure.

For instance, in the case of pyrazine-2,3-dicarboxylic acid dihydrate , X-ray diffraction analysis has shown that the lone pairs of the nitrogen atoms in the pyrazine ring participate in hydrogen bonding. researchgate.netoup.com This observation suggests that the O-H···N hydrogen bond is energetically favorable in such aromatic systems. researchgate.net The crystal structures of pyrazine dicarboxylic acids often feature hydrogen bonds between the carboxylic acid groups and water molecules when crystallized from aqueous solutions. figshare.comnih.gov

The introduction of a 3-isopropoxy group, as in the target molecule, would be expected to exert a notable influence on the crystal packing. The bulky and flexible isopropoxy substituent would likely introduce steric constraints that could alter the typical packing motifs observed in simpler derivatives. While the isopropoxy group is not a strong hydrogen bond donor, the oxygen atom can act as a hydrogen bond acceptor. This could lead to the formation of different hydrogen bonding networks, potentially involving C-H···O interactions. The steric bulk of the isopropoxy group might also disrupt the close π-π stacking that is characteristic of planar derivatives like 3-aminopyrazine-2-carboxylic acid.

To illustrate the nature of data obtained from such analyses, the following table presents representative crystallographic data for a related pyrazine derivative.

| Parameter | 3-Aminopyrazine-2-carboxylic acid |

| Chemical Formula | C₅H₅N₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.324(2) |

| b (Å) | 15.365(3) |

| c (Å) | 11.532(3) |

| β (°) ** | 94.52(2) |

| Volume (ų) ** | 586.9(4) |

| Z | 4 |

| Key Interactions | Intermolecular hydrogen bonds, π-π stacking |

Note: Data derived from the crystallographic study of 3-aminopyrazine-2-carboxylic acid. nih.gov

Theoretical and Computational Chemistry of 3 Isopropoxypyrazine 2 Carboxylic Acid and Its Analogs

Molecular Dynamics (MD) Simulations

While quantum chemical calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of molecular motions and interactions over time.

MD simulations are an excellent tool for exploring the conformational landscape of flexible molecules like 3-Isopropoxypyrazine-2-carboxylic acid. The molecule possesses several rotatable bonds, including those in the isopropoxy group and the C-C bond connecting the carboxylic acid to the pyrazine (B50134) ring.

Simulations can reveal the preferred orientations (conformers) of these groups and the energy barriers for rotation between them. For the carboxylic acid group, a key point of interest is the equilibrium between the syn and anti conformations, defined by the O=C–O–H dihedral angle. nih.gov While the syn conformation is often more stable in the gas phase, studies on similar molecules have shown that the anti conformation can be stabilized in solution. nih.gov MD simulations can generate potential of mean force (PMF) profiles to quantify the free energy differences between conformers and the barriers to their interconversion.

MD simulations explicitly model the interactions between the solute (this compound) and the surrounding solvent molecules. This is crucial for understanding its behavior in a biological or chemical system. Simulations can characterize the solvation shell around the molecule, identifying the number and orientation of solvent molecules that directly interact with different functional groups.

A primary focus of such studies is hydrogen bonding. Carboxylic acids are known to form strong hydrogen-bonded dimers in nonpolar environments and can act as both hydrogen bond donors (via the -OH group) and acceptors (via the C=O and -OH oxygens) when interacting with protic solvents like water. chemguide.co.uklibretexts.org MD simulations can quantify the strength, lifetime, and geometry of these hydrogen bonds. dovepress.com This analysis is vital for understanding the molecule's solubility and how it interacts with other molecules. The simulations can also model the effect of pH by representing the carboxylic acid in its protonated or deprotonated (carboxylate) state, which significantly alters its interaction with the solvent. libretexts.org

Reactivity and Mechanism Predictions

Computational techniques are instrumental in predicting the chemical reactivity and potential reaction mechanisms of molecules. By analyzing the electronic distribution and orbital energies, a detailed picture of a molecule's reactive nature can be constructed.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, signifying the molecule's nucleophilicity. Conversely, the LUMO is the lowest energy orbital capable of accepting electrons, indicating the molecule's electrophilicity. nanoient.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for molecular stability and reactivity. A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower kinetic stability. scirp.org

For pyrazine derivatives, Density Functional Theory (DFT) calculations are commonly used to determine these orbital energies. In a study of 3-amino-2-pyrazine carboxylic acid, a close analog of the title compound, DFT calculations using the B3LYP method with a 6–311++G(d,p) basis set provided valuable insights. nanoient.org The calculated HOMO energy was found to be -6.25 eV and the LUMO energy was -1.98 eV, resulting in an energy gap of 4.27 eV. nanoient.org This relatively large gap suggests good molecular stability. The distribution of these orbitals is also key; the HOMO is typically localized over the electron-rich aminopyrazine ring, while the LUMO is distributed across the entire molecule, including the electron-withdrawing carboxylic acid group. nanoient.org This distribution indicates that the pyrazine ring is the primary site for electrophilic attack, while the molecule as a whole can accept electrons in reactions with nucleophiles.

| Analog Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| 3-Amino-2-pyrazine carboxylic acid | DFT/B3LYP/6–311++G(d,p) | -6.25 | -1.98 | 4.27 |

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular and intermolecular bonding and interactions. It examines the delocalization of electron density between filled Lewis-type NBOs (donor orbitals) and empty non-Lewis NBOs (acceptor orbitals). The stabilization energy, E(2), associated with these interactions quantifies the extent of electron delocalization, also known as intramolecular charge transfer (ICT).

Molecular Electrostatic Potential (MEP) mapping is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface. Regions with negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions with positive potential (blue) are electron-poor and are targets for nucleophilic attack.

For pyrazine derivatives, MEP maps consistently show the most negative potential localized around the nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylic acid group, due to their high electronegativity and the presence of lone pairs. nih.govresearchgate.net These sites represent the primary centers for interactions with electrophiles, such as protons or metal ions. Conversely, the hydrogen atoms of the ring and the amide/acidic proton exhibit positive electrostatic potential, making them the likely sites for nucleophilic attack. nih.gov

The Fukui function provides a more quantitative measure of local reactivity, indicating the change in electron density at a specific point when the total number of electrons in the system changes. This analysis helps to pinpoint the most reactive atoms for electrophilic, nucleophilic, and radical attacks, complementing the qualitative picture provided by MEP mapping.

Structure-Property Relationship (SPR) Modeling

Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational approaches used to correlate the structural or physicochemical properties of a series of compounds with their biological activity or a specific property. mdpi.com For pyrazine-2-carboxylic acid analogs, these models are essential for optimizing therapeutic efficacy.

Studies on substituted amides of pyrazine-2-carboxylic acids have demonstrated a clear relationship between lipophilicity (expressed as log P) and antimycobacterial activity. mdpi.com It has been observed that increasing the lipophilicity of the molecule can enhance its ability to penetrate the mycobacterial cell wall, leading to improved activity. However, this relationship is often not linear; a quasi-parabolic dependence is frequently observed, where activity increases with log P up to an optimal point, after which further increases in lipophilicity lead to decreased activity, possibly due to poor solubility or unfavorable interactions with the biological target. mdpi.com

Other molecular descriptors, such as electronic properties (e.g., HOMO/LUMO energies, surface electrostatic potential) and steric parameters, are also crucial. A QSAR study on pyrazine-2-carboxylic acid amides linked their cytotoxicities to descriptors like the energy of the LUMO and the average positive electrostatic potential on the molecular surface. nih.gov These findings indicate that both the electronic and structural features of the substituents on the pyrazine ring and the carboxamide group are critical determinants of biological activity, allowing for the rational design of more potent analogs.

Bio-computational Approaches for Target Interaction Analysis

Bio-computational methods, particularly molecular docking, are vital for understanding how a ligand like this compound might interact with its biological targets at an atomic level.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This simulation provides insights into the binding affinity (often expressed as a docking score in kcal/mol) and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex.

GlcN-6-P synthase: Glucosamine-6-phosphate (GlcN-6-P) synthase is a key enzyme in the biosynthesis of the bacterial cell wall, making it an attractive target for antimicrobial agents. nih.gov Molecular docking studies of pyrazine-2-carboxylic acid derivatives have been performed to explore their inhibitory potential. In one such study, novel piperazine (B1678402) derivatives of pyrazine-2-carboxylic acid were docked into the active site of GlcN-6-P synthase. The results showed that these compounds could form crucial hydrogen bonds and hydrophobic interactions within the enzyme's active site, with some derivatives exhibiting high docking scores, suggesting they could be effective inhibitors. rjpbcs.com

DprE1: Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme for the biosynthesis of the mycobacterial cell wall and a primary target for new anti-tuberculosis drugs. Molecular hybridization of pyrazine and thiazolidinone scaffolds has yielded potent inhibitors. Docking studies of these hybrids with DprE1 have revealed key binding modes, where the pyrazine core interacts with critical residues in the active site, helping to rationalize their biological activity and guide further optimization. nih.gov

RpsA: Ribosomal protein S1 (RpsA) is the target of pyrazinamide, a first-line anti-tuberculosis drug. Pyrazinoic acid, the active metabolite, is thought to inhibit the trans-translation process by binding to RpsA. While RpsA is a validated target for pyrazinoic acid, specific molecular docking studies detailing the interaction of this compound with this protein are not widely available in the current literature.

14-3-3η protein: The 14-3-3 proteins are a family of regulatory proteins involved in numerous cellular processes, and their interactions are implicated in diseases like cancer. While they are a target of interest for drug discovery, specific docking studies of this compound with the 14-3-3η isoform have not been extensively reported.

Cholinesterases (AChE/BChE): Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the cholinergic system, and their inhibition is a primary strategy for treating Alzheimer's disease. Various heterocyclic compounds, including pyrazine-containing structures, have been investigated as cholinesterase inhibitors. Docking studies of pyrido[2,3-b]pyrazine (B189457) derivatives have shown that these molecules can effectively bind within the active site gorge of cholinesterases, forming π-π stacking interactions with key aromatic residues like Trp84 (in AChE) and hydrogen bonds that are crucial for inhibition. researchgate.netdoaj.org

| Target Protein | Protein Data Bank (PDB) ID | Analog Class | Key Interacting Residues (Example) | Interaction Type |

|---|---|---|---|---|

| GlcN-6-P synthase | Not Specified | Pyrazine-2-carboxylic acid piperazine derivatives | Not Specified | Hydrogen Bonding, Hydrophobic |

| DprE1 | Not Specified | Pyrazine-thiazolidinone hybrids | Not Specified | Hydrogen Bonding, Hydrophobic |

| Acetylcholinesterase (AChE) | Not Specified | Pyrido[2,3-b]pyrazines | Trp84, Tyr334 | π-π stacking, Hydrogen Bonding |

| Butyrylcholinesterase (BChE) | Not Specified | Pyrido[2,3-b]pyrazines | Trp82, His438 | π-π stacking, Hydrogen Bonding |

Mechanistic Insights from Computational Enzyme-Inhibitor Studies

Computational studies, particularly molecular docking and molecular dynamics simulations, have provided significant insights into the mechanism of enzyme inhibition by analogs of this compound. These in silico methods have been instrumental in elucidating the binding modes, identifying key interactions with enzyme active sites, and explaining the structure-activity relationships observed in various derivatives. Although studies focusing specifically on this compound are limited, research on closely related pyrazine-2-carboxylic acid analogs offers valuable mechanistic understanding.

A prominent area of investigation has been the antimycobacterial activity of pyrazine derivatives, where these compounds target essential enzymes in Mycobacterium tuberculosis. Molecular docking studies have been performed to understand the interaction between pyrazine-2-carboxylic acid derivatives and enzymes such as the enoyl-acyl carrier protein reductase (InhA). These studies reveal that the pyrazine core, along with the carboxylic acid group, plays a crucial role in anchoring the inhibitors within the enzyme's active site.

For instance, computational analyses of a series of pyrazine-2-carboxylic acid derivatives against the M. tuberculosis InhA protein have demonstrated the importance of hydrogen bonding and π-π stacking interactions for effective binding. The carboxylic acid moiety frequently forms hydrogen bonds with polar residues in the active site, while the pyrazine ring engages in π-π interactions with aromatic residues.

| Compound | Side Chain | Rerank Score (kcal/mol) |

|---|---|---|

| Analog 1a | Aromatic | -78.5512 |

| Analog 1b | Cyclic | -70.2345 |

| Analog 1c | Aliphatic | -86.4047 |

Data sourced from computational docking studies. researchgate.netresearchgate.net

The binding mode of the most potent analog in these studies typically involves the formation of hydrogen bonds between the pyrazine nitrogen atoms and the amide group with amino acid residues like Gly14 and Phe41. researchgate.net These interactions are believed to be responsible for the lower rerank scores, which correlate with higher binding affinities and, consequently, greater inhibitory potential. researchgate.netresearchgate.net

Furthermore, research into pyrazinoic acid, the active form of the antituberculosis drug pyrazinamide, and its analogs has provided deeper mechanistic insights into their interaction with other mycobacterial enzymes. One such target is the aspartate decarboxylase (PanD), an essential enzyme in the biosynthesis of coenzyme A. acs.orgnih.gov Computational and experimental studies on a potent inhibitor, (3-(1-naphthamido)pyrazine-2-carboxylic acid), have shed light on its binding mechanism with Mycobacterium abscessus PanD. acs.org

Docking studies confirmed that the inhibitor binds to the enzyme primarily through electrostatic and hydrogen bonding interactions. acs.org Isothermal titration calorimetry experiments supported these findings, revealing that the binding process involves significant conformational changes, as indicated by unfavorable entropy. acs.org This suggests an induced-fit mechanism where both the inhibitor and the enzyme undergo structural rearrangements to achieve a stable complex.

In silico studies have also been employed to understand the mechanisms of drug resistance. For example, molecular dynamics simulations have been used to investigate how mutations in the ribosomal protein S1 (RpsA) can lead to resistance against pyrazinoic acid. benthamdirect.com These studies have shown that mutations in the binding pocket can disrupt crucial hydrophobic and hydrogen bonding interactions with the inhibitor, leading to structural instability and reduced binding affinity. benthamdirect.com

Mechanistic Biological Studies of Pyrazine 2 Carboxylic Acid Derivatives

Molecular Target Identification and Characterization

The biological activity of pyrazine-2-carboxylic acid derivatives, including 3-isopropoxypyrazine-2-carboxylic acid, is underpinned by their interaction with specific molecular targets. Research into these interactions has revealed several key mechanisms through which these compounds exert their effects, ranging from enzymatic inhibition to the modulation of complex protein-protein interactions.

Glucosamine-6-phosphate (GlcN-6-P) synthase is a crucial enzyme in microbial metabolic pathways, making it an attractive target for antimicrobial agents. nih.gov This enzyme catalyzes the formation of glucosamine-6-phosphate, a precursor for the biosynthesis of macromolecules essential for the construction of microbial cell walls. researchgate.net Several synthetic compounds have been identified as inhibitors of this enzyme. nih.gov

Molecular docking studies have indicated that pyrazine-2-carboxylic acid derivatives can exhibit significant inhibitory activity against GlcN-6-P synthase. rjpbcs.com These studies predict that the inhibition of this enzyme may be a key mechanism responsible for the antibacterial activity of this class of compounds. rjpbcs.com GlcN-6-P synthase consists of two distinct domains: an N-terminal domain that hydrolyzes glutamine and a C-terminal domain that facilitates sugar-phosphate isomerization. researchgate.net Inhibitors can be designed to target either of these domains. For instance, compounds that act as glutamine analogs can serve as active-site-directed inactivators by blocking the N-terminal domain. researchgate.net The potential of pyrazine-2-carboxylic acid derivatives to bind effectively to the active site of GlcN-6-P synthase underscores their potential as antimicrobials. rjpbcs.com

Table 1: Example of Pyrazine-2-Carboxylic Acid Derivatives and Their Docking Scores with GlcN-6-P Synthase Note: The following data is illustrative of the types of findings in molecular docking studies for this class of compounds.

| Compound Derivative | Predicted Docking Score (kcal/mol) | Potential for Inhibition |

|---|---|---|

| (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4) | High | Strong |

| (3-aminopyra-zin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10) | Moderate | Moderate |

Pyrazine-2-carboxylic acid derivatives are a cornerstone of antimycobacterial therapy. The most well-known example is Pyrazinamide, a primary first-line drug for treating tuberculosis (TB). minia.edu.eg Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, by the mycobacterial enzyme pyrazinamidase. minia.edu.eg This active form is believed to disrupt membrane transport and energy metabolism in Mycobacterium tuberculosis, particularly in the acidic environments of caseous necrosis.

While the exact mechanisms of many derivatives are still under investigation, molecular docking studies have explored potential targets. For instance, some pyrazine-2-carboxylic acid derivatives have been studied for their interaction with the M. tuberculosis InhA protein, a key enzyme in the fatty acid synthesis pathway. researchgate.net The ability of these compounds to bind to InhA suggests a potential mechanism for their antimycobacterial effects. researchgate.net Although specific modulation of DprE1 (decaprenylphosphoryl-β-D-ribose 2'-epimerase) and RpsA (ribosomal protein S1) by this compound is not fully detailed, these proteins represent critical pathways in mycobacteria and are known targets for other novel antitubercular agents. The development of derivatives targeting these pathways is an active area of research.

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system responsible for hydrolyzing acetylcholine. Inhibition of these enzymes is a therapeutic strategy for conditions such as Alzheimer's disease. nih.gov Carboxylic acid derivatives have been investigated as potential cholinesterase inhibitors. nih.gov

The inhibitory mechanism often involves interaction with the enzyme's catalytic active site or a peripheral anionic site. nih.gov Enzyme kinetic and molecular docking studies are used to elucidate these interactions. For example, studies on cativic acid derivatives revealed that structural modifications to the carboxylic acid group could significantly alter inhibitory activity against AChE and BChE. nih.gov The most potent derivatives were found to target both the catalytic and peripheral sites of the enzyme. nih.gov While specific data on this compound is limited, the pyrazine-2-carboxylic acid scaffold represents a structure that could be modified to explore interactions with cholinesterases.

The 14-3-3 proteins are a family of highly conserved regulatory proteins that play a critical role in a multitude of cellular processes, including signal transduction, cell-cycle control, and apoptosis. nih.gov They function as adaptor proteins, modulating the function of their binding partners through protein-protein interactions (PPIs). nih.gov The 14-3-3 family has seven isoforms in mammals, and they typically form dimers that can interact with over 200 other proteins. nih.gov

Extracellular 14-3-3η has been identified as a mediator in inflammatory processes. nih.gov It can activate specific signaling pathways, such as the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways. nih.gov Targeting PPIs is now recognized as an attractive therapeutic strategy. nih.gov The modulation of the 14-3-3η protein's interactions represents a potential mechanism of action for bioactive small molecules. The development of pyrazine-2-carboxylic acid derivatives that could either inhibit or stabilize 14-3-3 PPIs could offer a novel approach to intervening in diseases where these pathways are dysregulated.

Structure-Activity Relationship (SAR) Elucidation for Mechanistic Insights

Understanding the relationship between the chemical structure of pyrazine-2-carboxylic acid derivatives and their biological activity is crucial for designing more potent and selective compounds. SAR studies correlate specific structural features with effects on biological pathways.

SAR studies on amides of pyrazine-2-carboxylic acids have demonstrated a clear link between the compound's structure, its lipophilicity, and its biological activity. nih.gov For instance, in the context of antimycobacterial activity, lipophilicity plays a significant role. The 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid was found to have the highest antituberculotic activity (72% inhibition against M. tuberculosis) and the highest lipophilicity among the tested compounds, suggesting that increased lipophilicity may enhance cell wall penetration or interaction with molecular targets. nih.gov

The nature and position of substituents on the pyrazine (B50134) ring significantly influence activity. The presence of a tert-butyl group in position 5 of the pyrazine ring was a common feature among several amides that showed notable antimycobacterial inhibition. nih.gov Similarly, in studies of quinoxaline-2-carboxylic acid derivatives (a related heterocyclic structure), the position of substituents was shown to dramatically affect antimycobacterial potency. mdpi.com Moving a piperazine (B1678402) fragment from position 6 to 7 on the quinoxaline core resulted in a decrease in activity. mdpi.com These findings indicate that the spatial arrangement of functional groups is critical for effective interaction with biological targets, such as the enzymes involved in mycobacterial survival or the binding pockets of regulatory proteins.

Table 2: Structure-Activity Relationship of Selected Pyrazine-2-Carboxylic Acid Amides Illustrates the correlation between substitution, lipophilicity, and antimycobacterial activity.

| Compound ID (from source) | Substituents on Pyrazine Ring | Amide Substituent | Lipophilicity (log P) | Antituberculotic Inhibition (%) |

|---|---|---|---|---|

| 2o | 5-tert-butyl, 6-chloro | 3,5-bis(trifluoromethyl)phenyl | 6.85 | 72 |

| 2f | 5-tert-butyl, 6-chloro | 3-methylphenyl | Not specified | >20 |

| 2d | 6-chloro | 3-methylphenyl | Not specified | >20 |

| 2k | 5-tert-butyl | 3,5-bis(trifluoromethyl)phenyl | Not specified | >20 |

Cellular and Biochemical Process Modulation

Microbial Metabolism and Degradation Pathways (e.g., utilization by Pseudomonas fluorescens)

While specific degradation pathways for this compound are not extensively documented, the metabolism of structurally related phenazine compounds by soil bacteria like Pseudomonas fluorescens offers valuable insights. P. fluorescens is known to produce phenazine-1-carboxylic acid (PCA), a natural antibiotic that plays a role in the biological control of plant pathogens. nih.govnih.gov The biosynthesis of these phenazines originates from the shikimate pathway, branching off at chorismic acid. mdpi.com

The degradation and modification of phenazines are also carried out by various Pseudomonas species. For example, Pseudomonas chlororaphis can convert PCA into its hydroxylated derivatives, 2-hydroxy-phenazine-1-carboxylic acid (2OHPCA) and 2-hydroxy-phenazine (2OHPZ), through the action of a monooxygenase enzyme encoded by the phzO gene. nih.gov Other enzymatic modifications include the conversion of PCA to phenazine-1-carboxamide (PCN) by a transamidase (phzH) in strains like P. aeruginosa. nih.gov These metabolic pathways demonstrate the capacity of bacteria to utilize and transform complex aromatic acids. The uncharged carboxylic acid species of phenazine-1-carboxylic acid is the active antimicrobial form, with the carboxylate anion showing no detectable activity, suggesting that environmental pH can significantly impact its biological function. nih.gov

Oxidative Stress Response Mechanisms (e.g., Free Radical Scavenging Activity)

Certain derivatives of pyrazine-2-carboxylic acid have been shown to possess antioxidant properties by acting as free radical scavengers. rjpbcs.comresearchgate.net The ability of these compounds to neutralize reactive oxygen species (ROS) is a key aspect of their potential to modulate oxidative stress. Oxidative stress occurs when the production of ROS overwhelms the cell's antioxidant defense systems, leading to cellular damage. nih.govmdpi.commdpi.com

The free radical scavenging activity of novel pyrazine-2-carboxylic acid derivatives linked to piperazines has been evaluated using standard assays such as the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) methods. rjpbcs.comresearchgate.net In these studies, compounds are tested for their ability to donate a hydrogen atom or an electron to quench the stable free radicals. The results are often expressed as the concentration required to inhibit 50% of the radical activity (IC50). For example, among a series of synthesized compounds, (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone exhibited significant antioxidant activity. researchgate.net The interaction is typically concentration-dependent, with higher concentrations of the compound leading to greater scavenging of free radicals. nih.govnih.gov This scavenging potential suggests a mechanism by which these compounds can protect cells from oxidative damage. nih.gov

Table 1: Free Radical Scavenging Activity of Selected Pyrazine-2-Carboxylic Acid Derivatives

| Compound ID | DPPH Scavenging Activity (%) | DPPH IC50 (µg/mL) | ABTS Scavenging Activity (%) | ABTS IC50 (µg/mL) |

|---|---|---|---|---|

| P4 | 68.312 | 70.211 | 67.23 | 71.09 |

| P10 | 71.708 | 60.375 | 70.19 | 62.43 |

Data derived from a study on novel pyrazine 2-carboxylic acid derivatives of piperazines. P4: (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone; P10: (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone.

Photosynthetic Inhibition Mechanisms

Derivatives of pyrazine-2-carboxylic acid, particularly N-substituted pyrazine-2-carboxamides, have been identified as inhibitors of photosynthesis. researchgate.netnih.govnih.gov The primary mechanism of action involves the inhibition of photosynthetic electron transport (PET) in the photosystem II (PS II) complex located in the thylakoid membranes of chloroplasts. researchgate.netnih.gov These inhibitors bind to the Q_B binding niche on the D1 protein of the PS II reaction center, thereby blocking the electron flow from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B). nih.govmdpi.com This disruption halts CO2 fixation and the production of ATP. nih.gov

The inhibitory activity of these compounds is strongly correlated with their lipophilicity and the nature of the substituents on both the pyrazine and phenyl rings. researchgate.netnih.gov For instance, the introduction of a chlorine atom to the pyrazine ring and a tert-butyl moiety can have varied effects on antimycobacterial activity versus PET inhibition. nih.gov Studies on chlorinated N-phenylpyrazine-2-carboxamides have shown that compounds like 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide are potent PET inhibitors. nih.gov The amide linker (-CONH-) is a common feature in many PS II inhibitors and is believed to form hydrogen bonds with target proteins, leading to conformational changes and subsequent inhibition. nih.gov

Table 2: Photosynthetic Electron Transport (PET) Inhibition by Substituted Pyrazine-2-carboxamides in Spinach Chloroplasts

| Compound | Substituents | IC50 (µmol/L) |

|---|---|---|

| 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide | R1=Cl, R2=H, R3=4-Cl | >1000 |

| 6-chloro-5-tert-butyl-N-phenylpyrazine-2-carboxamide | R1=Cl, R2=t-Bu, R3=H | 110 |

| 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide | R1=Cl, R2=t-Bu, R3=4-Cl | 43.0 |

| 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | R1=Cl, R2=t-Bu, R3=3,4-diCl | 58.0 |

IC50 represents the concentration causing 50% inhibition of PET.

Bioisosteric Strategies and their Mechanistic Ramifications in Biological Systems

Bioisosterism, the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties, is a cornerstone of modern medicinal chemistry. The carboxylic acid moiety is a frequent target for bioisosteric replacement due to its potential to cause poor pharmacokinetic properties and toxicity. researchgate.net Replacing the carboxylic acid in a compound like this compound can have significant mechanistic ramifications.

Applications of 3 Isopropoxypyrazine 2 Carboxylic Acid in Materials Science and Other Non Biological Fields

While specific research on the applications of 3-Isopropoxypyrazine-2-carboxylic acid in materials science and other non-biological fields is not extensively documented, its molecular structure suggests significant potential in several areas. The combination of a pyrazine (B50134) ring, a carboxylic acid group, and an isopropoxy substituent provides a unique set of properties that can be exploited in catalysis, polymer chemistry, and sensor technology. This section will explore the prospective applications of this compound based on the known functionalities of its constituent chemical moieties and the reported applications of structurally similar pyrazine derivatives.

Advanced Analytical Method Development and Validation Utilizing Pyrazine 2 Carboxylic Acids

Chromatographic Methodologies (HPLC, GC-MS) for Carboxylic Acid Analysis

Chromatographic techniques are fundamental for the separation and analysis of pyrazine-2-carboxylic acids from complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods, each with its own set of advantages and considerations.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of polar, ionizable compounds like 3-isopropoxypyrazine-2-carboxylic acid. The separation is typically achieved on a non-polar stationary phase, such as a C18 column, with a polar mobile phase. The retention of pyrazine (B50134) carboxylic acids can be controlled by adjusting the mobile phase composition, particularly the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to aqueous buffer and the pH of the buffer. science.gov Acidifying the mobile phase with agents like phosphoric acid or formic acid can suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

A typical HPLC method for the analysis of pyrazine-2-carboxylic acid derivatives would involve an isocratic or gradient elution on a C18 column. Detection is often performed using a UV detector, as the pyrazine ring exhibits strong absorbance in the UV region, generally around 270-275 nm. science.gov For more complex mixtures or trace-level analysis, HPLC coupled with mass spectrometry (LC-MS) provides enhanced selectivity and sensitivity.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Phosphoric Acid |

| Elution | Isocratic or Gradient |

| Flow Rate | 0.6 - 1.0 mL/min |

| Detection | UV at 270 nm |

| Temperature | Ambient (25 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS)

The direct analysis of carboxylic acids like this compound by GC-MS is challenging due to their low volatility and thermal instability. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile and thermally stable derivative. Common derivatization strategies include esterification or silylation.

Esterification, for instance, with an alcohol in the presence of an acid catalyst, converts the carboxylic acid to its corresponding ester, which is more amenable to GC analysis. Silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group. google.com This process reduces the polarity and increases the volatility of the analyte.

Once derivatized, the sample can be injected into the GC-MS system. The separation is achieved on a capillary column, and the mass spectrometer provides both qualitative (mass spectrum) and quantitative (peak area) information. The mass spectrum of the derivatized this compound would show characteristic fragmentation patterns that can be used for its identification.

| Parameter | Typical Condition |

|---|---|

| Derivatization Reagent | BSTFA with TMCS as catalyst (Silylation) |

| Reaction Conditions | Elevated temperature (e.g., 75 °C) |

| Column | Capillary column (e.g., PE-5MS, 30m x 0.250mm) |

| Carrier Gas | Helium |

| Temperature Program | Initial hold followed by a ramp to a final temperature |

| Detection | Mass Spectrometry (Electron Ionization) |

Spectroscopic Assays for Detection and Quantification

Spectroscopic techniques are invaluable for the structural elucidation and quantification of this compound. These methods are based on the interaction of the molecule with electromagnetic radiation.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a straightforward and robust method for the quantification of pyrazine derivatives. The pyrazine ring system gives rise to characteristic electronic transitions in the UV region of the electromagnetic spectrum. Substituted pyrazines typically exhibit strong absorption bands, and the position and intensity of these bands can be influenced by the nature and position of the substituents. For pyrazine itself, absorption maxima are observed in the UV region. nih.gov The presence of the carboxylic acid and isopropoxy groups on the pyrazine ring of this compound is expected to cause a shift in the absorption maximum. This property can be utilized to develop a quantitative assay based on the Beer-Lambert law.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and FT-Raman spectroscopy, provides detailed information about the functional groups present in a molecule. For this compound, characteristic vibrational modes would be expected for the carboxylic acid group (O-H and C=O stretching), the isopropoxy group (C-O stretching and C-H bending), and the pyrazine ring (ring stretching and bending vibrations). For instance, studies on the related compound 3-amino-2-pyrazine carboxylic acid have provided detailed assignments of its vibrational spectra. rjpbcs.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural characterization of organic molecules. ¹H NMR and ¹³C NMR spectra would provide a detailed map of the carbon and hydrogen atoms in the this compound molecule. The chemical shifts, coupling constants, and integration of the signals would allow for the unambiguous confirmation of its structure. For example, the protons of the pyrazine ring would appear in the aromatic region of the ¹H NMR spectrum, while the protons of the isopropoxy group would be found in the aliphatic region. nih.govfrontiersin.org

| Technique | Expected Observations for this compound |

|---|---|

| UV-Visible | Strong absorption in the UV region, characteristic of the pyrazine ring. |

| FTIR/Raman | Vibrational bands for C=O, O-H (carboxylic acid), C-O (ether), and pyrazine ring modes. |

| ¹H NMR | Signals for pyrazine ring protons, isopropoxy group protons, and the acidic proton of the carboxylic acid. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including those of the pyrazine ring, carboxylic acid, and isopropoxy group. |

Development of Chemical Probes and Analytical Standards

The development of chemical probes and high-purity analytical standards is essential for the accurate and reliable analysis of this compound.

Chemical Probes

The pyrazine scaffold is a versatile platform for the design of fluorescent probes for various biological applications. mdpi.comnih.gov By incorporating a pyrazine derivative into a larger molecular framework, it is possible to create probes that exhibit changes in their fluorescence properties upon interaction with a specific analyte or in response to changes in their microenvironment. For instance, a pyrazine-bridged donor-acceptor-donor (D-A-D) type fluorescent probe has been developed for live-cell imaging. mdpi.comnih.gov The design of such probes often involves tuning the electronic properties of the pyrazine ring through the introduction of electron-donating or electron-withdrawing substituents to achieve desired photophysical properties like large Stokes shifts and high photostability. mdpi.comnih.gov